molecular formula C10H16N2O3 B1297435 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester CAS No. 220828-11-5

3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester

Cat. No. B1297435
CAS RN: 220828-11-5
M. Wt: 212.25 g/mol
InChI Key: VSPLNJPUUNMAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester”, also known as CADA, is a bicyclic compound that contains a nitrogen-containing heterocycle. It has a molecular weight of 212.25 .


Molecular Structure Analysis

The IUPAC name for this compound is “ethyl 3-oxo-2,6-diazabicyclo [3.2.2]nonane-6-carboxylate”. The InChI code for this compound is "1S/C10H16N2O3/c1-2-15-10 (14)12-6-7-3-4-8 (12)5-9 (13)11-7/h7-8H,2-6H2,1H3, (H,11,13)" .

Scientific Research Applications

Synthesis and Structure Analysis

  • Structural Analysis : The structure of a related molecule, 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, was analyzed. This study highlighted the significant interplanar angle formed by different rings in the molecule, providing insights into its spatial configuration (Böcskei et al., 1998).

  • Synthetic Pathways : Research has been conducted on synthesizing stereocontrolled versions of similar compounds, like 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic Acid Ester. This work is crucial for creating specific stereoisomers for further application in chemical synthesis (Mulzer et al., 2000).

Chemical Reactions and Properties

  • Ring Opening Reactions : Studies have been conducted on the opening of cyclopropane rings in related molecules. Understanding these reactions is essential for developing new synthetic pathways and discovering novel compounds (Boztaş et al., 2019).

  • Chemical Behavior Analysis : Research on bicyclic acids in oil sands process water, which includes similar compounds, has revealed the presence of over 100 bicyclic acids. Such studies are vital for environmental chemistry and understanding the behavior of these compounds in different contexts (Wilde et al., 2015).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-oxo-2,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-15-10(14)12-6-7-3-4-8(12)5-9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPLNJPUUNMAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCC1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331163
Record name ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester

CAS RN

220828-11-5
Record name ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.